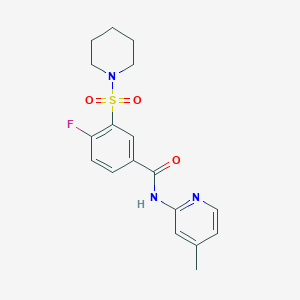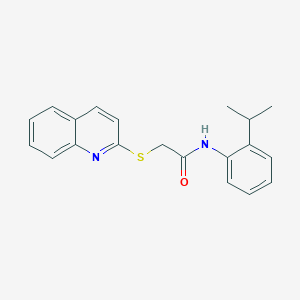
2-ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate, also known as EPC or EPC-1, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of several enzymes, including carbonic anhydrase, and has been shown to have potential therapeutic applications in the treatment of various diseases.
Mécanisme D'action
2-ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate works by inhibiting the activity of carbonic anhydrase and other enzymes. Carbonic anhydrase is an enzyme that catalyzes the conversion of carbon dioxide and water into bicarbonate and protons. By inhibiting this enzyme, 2-ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate can reduce the production of bicarbonate and protons, leading to a decrease in pH and a disruption of cellular processes that rely on the maintenance of pH homeostasis.
Biochemical and Physiological Effects:
2-ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate has been shown to have a variety of biochemical and physiological effects. It can induce apoptosis in cancer cells, reduce inflammation, and inhibit angiogenesis. 2-ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate has also been shown to have neuroprotective effects and can reduce the severity of seizures in animal models of epilepsy. In addition, 2-ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate has been shown to have a protective effect on retinal ganglion cells in animal models of glaucoma.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate in lab experiments is its potency as an enzyme inhibitor. 2-ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate has been shown to be a highly effective inhibitor of carbonic anhydrase and other enzymes, making it a valuable tool for studying their role in various cellular processes. However, one limitation of using 2-ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate is its potential toxicity. 2-ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate has been shown to have cytotoxic effects on some cell types, and caution should be taken when using it in experiments.
Orientations Futures
There are several future directions for research on 2-ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate. One area of interest is the development of 2-ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate analogs with improved potency and selectivity for specific enzymes. Another area of interest is the investigation of 2-ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate's potential therapeutic applications in the treatment of diseases such as glaucoma, epilepsy, and Alzheimer's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate and its potential toxicity in different cell types.
Méthodes De Synthèse
The synthesis of 2-ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate involves the reaction of 2-ethoxy-4-(1-piperidinylcarbonothioyl)phenyl isocyanate with 4-(acetylamino)benzenesulfonyl chloride in the presence of a base. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
2-ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and anti-angiogenic properties. 2-ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate has also been investigated for its potential use in the treatment of glaucoma, epilepsy, and Alzheimer's disease. Additionally, 2-ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate has been used as a tool in biochemical and physiological research to study the role of carbonic anhydrase and other enzymes in various cellular processes.
Propriétés
IUPAC Name |
[2-ethoxy-4-(piperidine-1-carbothioyl)phenyl] 4-acetamidobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S2/c1-3-28-21-15-17(22(30)24-13-5-4-6-14-24)7-12-20(21)29-31(26,27)19-10-8-18(9-11-19)23-16(2)25/h7-12,15H,3-6,13-14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSBVOGEJNPHSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=S)N2CCCCC2)OS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-allyl-N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5133946.png)
![ethyl 2-{[N-(2-phenylethyl)glycyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5133954.png)
![2-{4-[(4-bromo-2-thienyl)methyl]-1-piperazinyl}ethanol](/img/structure/B5133961.png)
![2-amino-4'-bromo-5',7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5133969.png)
![2-(4-methyl-1,2,5-oxadiazol-3-yl)-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)acetamide](/img/structure/B5133975.png)


![4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]morpholine](/img/structure/B5133987.png)
![4-[(4-cyanophenoxy)methyl]benzoic acid](/img/structure/B5133996.png)
![N-[(1-{2-[4-(2-methoxyethyl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-N-methyl-2-propanamine](/img/structure/B5134001.png)


![2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]benzamide](/img/structure/B5134026.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5134029.png)